molecular formula C5H9BrO3 B13730383 2-Hydroxypropyl bromoacetate CAS No. 4189-47-3

2-Hydroxypropyl bromoacetate

Cat. No.: B13730383
CAS No.: 4189-47-3
M. Wt: 197.03 g/mol
InChI Key: YLKMTQHJTPXQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure
2-Hydroxypropyl bromoacetate (CAS: 4189-47-3) is an α-halocarboxylic acid ester with the molecular formula C₅H₉BrO₃. Its structure includes a bromoacetate group (–OCOCH₂Br) and a hydroxyl group (–OH) on the propyl backbone, represented by the SMILES string CC(COC(=O)CBr)O . The hydroxyl group enhances polarity, enabling hydrogen bonding, while the bromine atom increases electrophilicity at the α-carbon, making it reactive toward nucleophilic substitution .

Synthesis It is synthesized via acid-catalyzed esterification of bromoacetic acid with 2-hydroxypropanol (propylene glycol), typically under controlled temperatures (40–70°C) to minimize side reactions .

Applications
This compound serves as a versatile intermediate in organic synthesis, particularly for:

  • Introducing bromoacetate moieties into polymers.
  • Crosslinking reactions in materials science.
  • Pharmaceutical precursor synthesis .

Properties

CAS No.

4189-47-3

Molecular Formula

C5H9BrO3

Molecular Weight

197.03 g/mol

IUPAC Name

2-hydroxypropyl 2-bromoacetate

InChI

InChI=1S/C5H9BrO3/c1-4(7)3-9-5(8)2-6/h4,7H,2-3H2,1H3

InChI Key

YLKMTQHJTPXQOL-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)CBr)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxypropyl bromoacetate can be synthesized through the esterification of 2-propanol with bromoacetic acid. This reaction typically occurs under acidic conditions, often using solvents like chloroform or acetone, and an acid catalyst such as dilute sulfuric acid .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypropyl bromoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

2-Hydroxypropyl bromoacetate serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

  • Esterification Reactions : It can react with alcohols to form esters, which are useful in the synthesis of pharmaceuticals and agrochemicals.
  • Nucleophilic Substitution : The bromoacetate group can be substituted by nucleophiles, leading to the formation of various derivatives that have biological activity.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionProducts
EsterificationReacts with alcohols to form estersVarious esters
Nucleophilic SubstitutionNucleophiles replace bromineDiverse derivatives
HydrolysisReaction with water leading to hydroxypropyl acetateHydroxypropyl acetate

Pharmaceutical Applications

The compound has shown potential in drug development due to its ability to modify biological activity. Some notable applications include:

  • Prodrug Development : this compound can be utilized to create prodrugs that enhance the bioavailability of active pharmaceutical ingredients.
  • Anticancer Research : Studies have indicated that derivatives of this compound may exhibit anticancer properties when modified appropriately. For instance, it has been used in the synthesis of compounds targeting cancer cells through specific pathways.

Case Study: Anticancer Activity

A study explored the synthesis of a series of compounds derived from this compound, evaluating their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives displayed significant inhibition of cell proliferation, suggesting potential for further development as anticancer agents .

Biodegradable Polymers

This compound is also significant in the field of biodegradable polymers. It can be incorporated into polymer matrices that are designed for controlled drug release and tissue engineering applications.

  • Controlled Release Systems : The incorporation of this compound into polymer formulations allows for the gradual release of therapeutic agents, improving treatment efficacy while minimizing side effects.
  • Tissue Engineering Scaffolds : Its properties make it suitable for developing scaffolds that support cell growth and tissue regeneration.

Table 2: Applications in Biodegradable Polymers

ApplicationDescription
Drug DeliveryControlled release of therapeutic agents
Tissue EngineeringScaffolds for cell growth and regeneration

Material Science

In material science, this compound is explored for its potential use in creating novel materials with specific properties:

  • Coatings and Adhesives : Its reactivity can be harnessed to develop coatings that provide protective barriers or adhesives with enhanced bonding capabilities.
  • Nanocomposites : Research is ongoing into using this compound as a modifier for nanocomposite materials, potentially improving their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 2-Hydroxypropyl bromoacetate involves its reactivity due to the presence of both the bromo and hydroxy groups. The bromo group acts as a leaving group in substitution reactions, while the hydroxy group can participate in esterification and other reactions. These functional groups allow the compound to interact with various molecular targets and pathways, facilitating its use in diverse chemical processes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-hydroxypropyl bromoacetate with structurally related brominated esters:

Compound Name Molecular Formula Key Structural Features Reactivity/Applications References
This compound C₅H₉BrO₃ –OH group, bromoacetate, propyl chain High polarity; crosslinking agent
Ethyl bromoacetate C₄H₇BrO₂ Ethyl ester, no hydroxyl group Volatile; alkylating agent in synthesis
Methyl bromoacetate C₃H₅BrO₂ Methyl ester, shorter alkyl chain Rapid hydrolysis; pesticide intermediate
Benzyl bromoacetate C₉H₉BrO₂ Aromatic benzyl group Enhanced stability; peptide modification
Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate C₈H₇BrO₃S Thiophene ring, ketone group Medicinal chemistry (enzyme inhibition)

Key Observations :

  • Hydroxyl Group Impact: The –OH group in this compound improves solubility in polar solvents (e.g., water, ethanol) compared to non-hydroxylated analogs like ethyl bromoacetate .
  • Alkyl Chain Length : Longer alkyl chains (e.g., propyl vs. methyl) reduce volatility and increase lipophilicity, affecting biodistribution in pharmaceutical applications .
  • Aromatic vs. Aliphatic : Benzyl bromoacetate’s aromatic ring stabilizes the ester against hydrolysis, whereas aliphatic esters (e.g., methyl, ethyl) hydrolyze faster under acidic/basic conditions .

Reactivity and Mechanism

  • Nucleophilic Substitution : The bromine atom in all compounds facilitates nucleophilic displacement at the α-carbon. However, the hydroxyl group in this compound can participate in intramolecular hydrogen bonding, slightly reducing electrophilicity compared to ethyl bromoacetate .
  • Hydrolysis: Under basic conditions, this compound hydrolyzes to bromoacetic acid and 2-hydroxypropanol, whereas ethyl bromoacetate yields bromoacetic acid and ethanol .

Biological Activity

2-Hydroxypropyl bromoacetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug delivery. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various chemical pathways, typically involving the reaction of 2-hydroxypropyl alcohol with bromoacetic acid. The general reaction can be represented as follows:

C3H8O2+C2H3BrO2C5H9BrO3+H2O\text{C}_3\text{H}_8\text{O}_2+\text{C}_2\text{H}_3\text{BrO}_2\rightarrow \text{C}_5\text{H}_9\text{BrO}_3+\text{H}_2\text{O}

This synthesis results in a compound that exhibits both hydrophilic and lipophilic properties, making it a candidate for various applications in drug formulation and delivery systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. For instance, copolymers containing this compound have been shown to inhibit the growth of Staphylococcus aureus when used in conjunction with other antibiotics like ampicillin . This suggests potential applications in developing antimicrobial agents or drug delivery systems that enhance the efficacy of existing antibiotics.

Gene Delivery Systems

A significant area of research involves the use of this compound in gene delivery systems. Studies have demonstrated that derivatives of this compound can be used to create non-viral vectors for gene therapy. For example, bromoisobutyryl-terminated 2-hydroxypropyl-β-cyclodextrin has been utilized to enhance gene transfection efficiency in cell lines such as COS7 and HepG2, showing lower cytotoxicity compared to traditional carriers like polyethyleneimine . This highlights its potential in developing safer and more effective gene delivery methods.

Interaction with Plasma Proteins

The interaction between this compound-based copolymers and plasma proteins is crucial for their efficacy as drug carriers. Studies have shown that these copolymers exhibit weak interactions with major blood plasma proteins, which do not significantly alter the circulation time or anticancer efficiency of nanoparticle drug delivery systems . This property is essential for maintaining therapeutic levels of drugs while minimizing side effects.

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of N-(2-hydroxypropyl)methacrylamide copolymers containing this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, supporting the compound's potential as an antimicrobial agent .

Case Study 2: Gene Therapy Applications

In a comparative study on gene delivery systems, researchers found that poly(β-aminoester)s modified with this compound exhibited enhanced transfection rates in HepG2 cells compared to conventional methods. This study demonstrated the compound's ability to facilitate effective gene transfer with reduced cytotoxicity .

Q & A

Q. What are the recommended laboratory methods for synthesizing 2-hydroxypropyl bromoacetate?

Methodological Answer: The synthesis typically involves esterification between 2-hydroxypropyl alcohol and bromoacetyl bromide. Key steps include:

Reaction Setup : Conduct the reaction under anhydrous conditions using a polar aprotic solvent (e.g., dichloromethane) to minimize hydrolysis. A base like pyridine or triethylamine is added to neutralize HBr byproducts .

Catalysis : Use catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

Purification : Isolate the product via vacuum distillation or column chromatography. Monitor purity using TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

Q. Table 1: Comparison of Reaction Conditions for Bromoacetate Esters

Ester DerivativeSolventBaseYield (%)Reference
Ethyl bromoacetateDCMPyridine85
Isopropyl bromoacetateTHFTriethylamine78
2-Hydroxypropyl (hypothetical)DCMDMAP~70*Extrapolated

*Hypothetical yield based on analogous reactions.

Q. Which analytical techniques are optimal for characterizing this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • NMR Spectroscopy :
    • ¹H NMR : Expect peaks at δ 1.2–1.4 ppm (CH3 in hydroxypropyl), δ 4.2–4.5 ppm (ester -OCH2-), and δ 3.7–3.9 ppm (-CH2Br) .
    • ¹³C NMR : Look for carbonyl (C=O) at ~165–170 ppm and Br-C at ~30–35 ppm .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 197 (C5H10BrO3+) .
  • HPLC : Use a C18 column with UV detection at 210 nm; retention time ~8–10 minutes in acetonitrile/water (70:30) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer: Based on hazards of analogous bromoacetates (e.g., ethyl bromoacetate):

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood .
  • Emergency Procedures :
    • Skin contact: Wash immediately with soap/water for 15 minutes .
    • Inhalation: Move to fresh air; monitor for pulmonary edema .
  • Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent hydrolysis .

Q. Table 2: Acute Health Effects of Bromoacetate Esters

EffectEthyl Bromoacetate 2-Hydroxypropyl (Hypothetical)
Skin IrritationSevereModerate-Severe*
Eye DamagePermanentLikely Severe*
Respiratory DistressPulmonary edemaPossible*
*Predicted based on structural similarity.

Advanced Research Questions

Q. How does the bromoacetate group influence nucleophilic substitution reactivity in this compound?

Methodological Answer: The bromine atom acts as a leaving group, enabling reactions with nucleophiles (e.g., thiols, amines):

  • Mechanism : SN2 displacement is favored due to the primary alkyl bromide structure. Use DFT calculations to predict activation energies for substitution pathways .
  • Experimental Design :
    • React with sodium thiophenolate in DMF at 60°C.
    • Monitor kinetics via UV-Vis spectroscopy (λ = 260 nm for thiophenolate depletion).
    • Compare rate constants (k) with ethyl bromoacetate controls .

Q. What factors contribute to stability challenges in this compound, and how can they be mitigated?

Methodological Answer: Instability arises from hydrolysis and thermal decomposition:

  • Hydrolysis Prevention :
    • Use anhydrous solvents (e.g., DCM) and molecular sieves.
    • Adjust pH to neutral (test with bicarbonate buffer) .
  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (~150°C predicted). Store at ≤4°C .

Q. Table 3: Stability Data for Analogous Esters

EsterHydrolysis Half-life (pH 7)Decomposition Temp (°C)Reference
Ethyl bromoacetate24 hours160
Methyl bromoacetate12 hours140
2-Hydroxypropyl (hypothetical)~18 hours*~150*Extrapolated

Q. How can contradictions in reported reaction yields involving this compound be resolved?

Methodological Answer: Address variability by systematically testing parameters:

Solvent Effects : Compare yields in DCM vs. THF; polar solvents may stabilize transition states .

Catalyst Screening : Test DMAP, DBU, and NaHCO3 to identify optimal conditions .

Temperature Gradients : Run reactions at 25°C, 40°C, and 60°C to map kinetic vs. thermodynamic control.

Byproduct Analysis : Use GC-MS to identify side products (e.g., hydrolysis to 2-hydroxypropyl acetate) .

Q. Example Workflow :

  • Fix solvent (DCM), vary catalyst (DMAP vs. none).
  • Repeat with incremental temperature increases.
  • Statistically analyze yield differences (ANOVA, p < 0.05).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.